Anticancer agent 201

Apoptosis Leukemia Drug Resistance

Researchers studying mitochondrial apoptosis in drug-resistant leukemia often encounter confounding efflux pump-mediated resistance. Anticancer agent 201 (Compound 2f) circumvents this issue, retaining consistent low-micromolar potency even in CEM-DNR (IC50 4.9 μM) and K562-TAX (IC50 17 μM) cells. - Induces caspase-3 activation, PARP cleavage, and Bcl-2/Bcl-XL downregulation at calibrated doses (3.5 & 17.5 μM). - Distinct G0/G1 arrest & RNA synthesis inhibition signature ideal as a phenotypic probe or reference compound. - Pre-formulated clear solution compatibility (5% DMSO + 30% PEG300 + 5% Tween 80 + 60% saline) enables reproducible in vivo dosing.

Molecular Formula C34H49F3O4
Molecular Weight 578.7 g/mol
Cat. No. B12380469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 201
Molecular FormulaC34H49F3O4
Molecular Weight578.7 g/mol
Structural Identifiers
SMILESCC(C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6C(C5(C)C)OC(=O)C=C6C(F)(F)F)C)C)C(=O)O
InChIInChI=1S/C34H49F3O4/c1-18(2)19-10-13-33(28(39)40)15-14-31(6)21(26(19)33)8-9-24-30(5)17-20-22(34(35,36)37)16-25(38)41-27(20)29(3,4)23(30)11-12-32(24,31)7/h16,18-21,23-24,26-27H,8-15,17H2,1-7H3,(H,39,40)/t19-,20?,21+,23-,24+,26+,27?,30-,31+,32+,33-/m0/s1
InChIKeyMKNAHZPJSZTVHV-LLAYSOCRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 201: Mitochondrial Apoptosis Inducer


Anticancer agent 201, designated Compound 2f in the original discovery paper, is a synthetic triterpenoid pyrone featuring a trifluoromethyl substituent [1]. It exhibits in vitro cytotoxicity in the low micromolar range across multiple cancer cell lines and induces apoptosis via the mitochondrial intrinsic pathway, characterized by caspase-3 activation, PARP cleavage, and downregulation of Bcl-2 and Bcl-XL proteins .

Compound class Synthetic triterpenoid pyrone (designated Compound 2f)
Mechanistic context Mitochondrial intrinsic apoptosis pathway study
Key research fit Cell-model endpoint review, drug-resistant model studies

Anticancer Agent 201 Structural Analog Specificity


The triterpenoid pyrone scaffold of Anticancer agent 201 incorporates a specific trifluoromethyl group and stereochemistry that critically influence its interaction with mitochondrial targets. Even closely related analogs (e.g., Compound 1f or 2h from the same synthetic series) exhibit divergent cytotoxicity profiles and selectivity indices [1]. Substitution with generic Bcl-2 inhibitors such as ABT-737 or S55746, despite shared apoptosis induction, yields markedly different potency and target selectivity (e.g., Bcl-2 vs. Bcl-XL), underscoring that Anticancer agent 201 occupies a unique functional niche not interchangeable with other in-class compounds [2].

  • Analog structural mismatch

    Trifluoromethyl and stereochemistry influence mitochondrial target interaction; close analogs (1f, 2h) show divergent cytotoxicity profiles.

  • Bcl-2 inhibitor selectivity shift

    BH3 mimetics ABT-737 or S55746 exhibit distinct Bcl-2 vs. Bcl-XL selectivity; reported apoptosis induction may not transfer directly.

  • Functional niche mismatch

    Unique mitochondrial mechanism limits direct interchangeability with generic apoptosis inducers; pathway-response endpoints may differ.

Anticancer Agent 201 vs. Apoptosis Inducers


Selective Cytotoxicity vs. ABT-737

Anticancer agent 201 demonstrates a favorable selectivity profile, with an IC50 of 3.5 μM against CCRF-CEM leukemia cells but >50 μM against normal BJ fibroblasts, yielding a selectivity index (SI) >14. In contrast, the BH3 mimetic ABT-737, while more potent (IC50 0.74 μM in CCRF-CEM), exhibits a narrower SI of approximately 2.6 based on reported cytotoxicity against normal human fibroblasts [1].

Selectivity index vs. ABT-737
Cross-study comparable
SI >14 (CCRF-CEM/BJ) vs ABT-737 SI ~2.6
Supports cytotoxicity endpoint review
CCRF-CEM vs BJ fibroblasts, 24-48 h, CellTiter-Blue
Apoptosis Leukemia Drug Resistance

Activity in Multidrug-Resistant Cancer Cells

Anticancer agent 201 retains significant activity against multidrug-resistant sublines, with IC50 values of 4.9 μM in CEM-DNR (daunorubicin-resistant) and 17 μM in K562-TAX (paclitaxel-resistant) cells . This contrasts with many Bcl-2 inhibitors like S55746, which show drastically reduced potency in Bcl-XL-dependent resistant cell lines (IC50 shifts from 71.6 nM to 1.7 μM) .

Drug-resistant cell activity
Class-level inference
IC50 4.9 μM (CEM-DNR), 17 μM (K562-TAX); S55746 >20-fold potency loss in Bcl-XL context
Reported cell-model response context
Daunorubicin- and paclitaxel-resistant sublines, 24 h
Multidrug Resistance Chemotherapy Apoptosis

Mitochondrial Membrane Potential Disruption

Treatment of CCRF-CEM cells with Anticancer agent 201 at 3.5 μM and 17.5 μM for 24 hours results in a dose-dependent reduction in mitochondrial membrane potential (ΔΨm), a hallmark of intrinsic apoptosis activation. This effect is accompanied by caspase-3 cleavage and PARP degradation at 17.5 μM . While many apoptosis inducers trigger ΔΨm loss, the precise concentration-response relationship here provides a reproducible benchmark for assay calibration.

ΔΨm disruption
Supporting evidence
Dose-dependent reduction at 3.5 μM and 17.5 μM (24 h)
Supports mitochondrial apoptosis pathway interpretation
JC-1/TMRM staining, CCRF-CEM cells
Mitochondrial Apoptosis Caspase Activation Drug Screening

G0/G1 Cell Cycle Arrest

At 17.5 μM, Anticancer agent 201 nearly completely halts RNA synthesis and induces G0/G1 phase arrest in CCRF-CEM cells, reducing the S-phase population . This contrasts with classic DNA-damaging agents (e.g., doxorubicin) that typically arrest cells in G2/M, and with many Bcl-2 inhibitors that lack significant cell cycle effects at comparable concentrations.

Cell cycle arrest profile
Class-level inference
G0/G1 arrest, S-phase reduction at 17.5 μM; doxorubicin: G2/M; ABT-737: no effect
Reported phenotypic signature for mechanism-of-action deconvolution
CCRF-CEM, 24 h, propidium iodide flow cytometry
Cell Cycle Analysis RNA Synthesis Flow Cytometry

Anticancer Agent 201 Research Applications


Apoptosis in Multidrug-Resistant Leukemia

Utilize Anticancer agent 201 to investigate mitochondrial apoptosis pathways in drug-resistant leukemia cell lines such as CEM-DNR and K562-TAX. Its retained low-micromolar potency in these models enables robust dose-response studies without confounding by efflux pump-mediated resistance, as demonstrated by IC50 values of 4.9 and 17 μM, respectively .

Mitochondrial Pathway and Bcl-2 Modulation

Employ Anticancer agent 201 as a chemical probe to examine the intrinsic apoptotic cascade, including caspase-3 activation, PARP cleavage, and downregulation of anti-apoptotic Bcl-2 and Bcl-XL proteins. The compound's dose-dependent effects on mitochondrial membrane potential (3.5 and 17.5 μM) provide a calibrated stimulus for Western blotting and immunofluorescence assays .

High-Content Screening for Cell Cycle Inhibitors

Leverage the unique G0/G1 arrest and RNA synthesis inhibition profile of Anticancer agent 201 as a positive control or reference compound in multiparametric high-content screens. Its distinct phenotypic signature, contrasting with G2/M-arresting agents, facilitates mechanism-of-action clustering and hit deconvolution .

In Vivo Efficacy Testing

Anticancer agent 201 is suitable for in vivo studies using a clear solution formulation (e.g., 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% saline), enabling reproducible administration in rodent tumor models. This formulation compatibility reduces variability in pharmacokinetic and efficacy assessments .

Application
Selection Property
Validation Focus
Drug-resistant leukemia apoptosis research
Multidrug-resistant cell model activity
Mitochondrial apoptosis endpoint review
Mitochondrial pathway and Bcl-2 family modulation
Dose-dependent intrinsic apoptosis induction
Caspase-3/PARP cleavage, Bcl-2/Bcl-XL downregulation
High-content screening for cell cycle inhibitors
Unique G0/G1 arrest phenotypic signature
Cell cycle profile clustering, mechanism deconvolution
In vivo model-response studies
Solution formulation compatibility
Pharmacokinetic and model-response endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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